CCR2 antagonist 4 belongs to a class of drugs known as CCR2 antagonists. These drugs target a specific protein on the surface of cells called the CCR2 chemokine receptor. CCR2 plays a crucial role in the immune system by attracting immune cells to sites of inflammation []. CCR2 antagonist 4 binds to CCR2, preventing other molecules, particularly Monocyte chemoattractant protein-1 (MCP-1), from attaching and activating the receptor [, , ]. This inhibition disrupts the migration of immune cells, potentially leading to reduced inflammation.
Due to its ability to modulate CCR2 activity, CCR2 antagonist 4 is being investigated for its therapeutic potential in various inflammatory conditions. Here are some specific areas of research:
CCR2 antagonist 4, also known as Teijin compound 1 or CCR2 antagonist 4 hydrochloride, is a small molecule designed to inhibit the activity of the chemokine receptor CCR2. This receptor plays a significant role in various inflammatory processes and diseases, including atherosclerosis, multiple sclerosis, and cancer. The compound has been characterized for its selective binding and antagonistic properties against the CCR2 receptor, which is crucial for mediating immune responses through the interaction with its ligand, CCL2 (also known as monocyte chemoattractant protein-1) .
Specific synthetic routes may vary based on desired modifications to enhance potency or selectivity.
CCR2 antagonist 4 has demonstrated significant biological activity in various studies:
The synthesis of CCR2 antagonist 4 involves several key steps typically characterized by:
CCR2 antagonist 4 is primarily researched for its potential applications in:
Interaction studies have shown that CCR2 antagonist 4 binds selectively to the CCR2 receptor without significant cross-reactivity with other chemokine receptors. The compound's affinity for CCR2 has been characterized through various assays, indicating a high degree of specificity and potency compared to other antagonists . Kinetic studies reveal that it has a slower dissociation rate from the human CCR2 receptor compared to existing antagonists like INCB3344, suggesting prolonged action in biological systems .
Several compounds exhibit similar antagonistic properties against CCR2. Here are some notable examples:
Compound Name | Chemical Structure Characteristics | Unique Features |
---|---|---|
INCB3344 | Small molecule | High selectivity for mouse CCR2; effective in vivo |
CAS 445479-97-0 | Cis-diamidocyclohexyl urea | High affinity; inhibits CCL2-mediated cell functions |
4-Azetidinyl-1-thiazoyl-cyclohexane | Contains azetidine ring | Divergent SAR studies; potential for CNS-targeted therapies |
Teijin Compound 1 | Similar to CCR2 antagonist 4 | Specific modifications enhance selectivity |
CCR2 antagonist 4 stands out due to its unique binding profile and longer retention time on human CCR2 compared to other compounds, which may translate into enhanced therapeutic efficacy .
Corrosive;Health Hazard